molecular formula C5H6N2O3 B073060 3,5-Dimethyl-4-nitroisoxazole CAS No. 1123-49-5

3,5-Dimethyl-4-nitroisoxazole

Cat. No.: B073060
CAS No.: 1123-49-5
M. Wt: 142.11 g/mol
InChI Key: PMQFLWLYAXYFHG-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitroisoxazole is an organic compound with the molecular formula C5H6N2O3. It is a member of the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-4-nitroisoxazole can be synthesized through several methods. One common approach involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature . Another method includes the condensation of primary nitro compounds with aldehydes or activated ketones, leading to the formation of isoxazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-nitroisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Reduction: The major product is 3,5-dimethyl-4-aminoisoxazole.

    Substitution: Depending on the nucleophile used, various substituted isoxazoles can be formed.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-nitroisoxazole involves its interaction with biological targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. For example, in antimicrobial applications, the reduced form of the compound can generate reactive oxygen species that damage microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4-nitroisoxazole is unique due to the presence of both methyl groups and the nitro group, which confer specific reactivity and biological activity.

Properties

IUPAC Name

3,5-dimethyl-4-nitro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-3-5(7(8)9)4(2)10-6-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQFLWLYAXYFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294010
Record name 3,5-Dimethyl-4-nitroisoxazole
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Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-49-5
Record name 3,5-Dimethyl-4-nitroisoxazole
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Record name 3,5-Dimethyl-4-nitroisoxazole
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Record name 3,5-Dimethyl-4-nitroisoxazole
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Record name 3,5-Dimethyl-4-nitroisoxazole
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Q & A

Q1: What is the molecular formula and weight of 3,5-dimethyl-4-nitroisoxazole?

A1: this compound has the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been employed to characterize this compound. Researchers have used 1H NMR to identify the characteristic signals of the methyl groups and the protons on the isoxazole ring. [, ] Infrared spectroscopy has revealed the presence of specific functional groups, including the nitro group and the isoxazole ring. []

Q3: What are some notable reactions involving this compound as a reagent?

A3: this compound acts as a versatile building block in various organic reactions. It readily undergoes reactions like:- Vinylogous Henry Reactions: This reaction enables the formation of new carbon-carbon bonds, leading to valuable compounds containing the isoxazole moiety. [, , , ] Researchers have explored both catalyst-free and organocatalytic approaches for this transformation, achieving high yields and selectivity under mild conditions.- Condensation Reactions: this compound reacts with aldehydes in the presence of bases like piperidine to yield 5-styryl-3-methyl-4-nitroisoxazoles. This reaction showcases its utility in constructing conjugated systems. [, ]- Multicomponent Reactions: Researchers have successfully incorporated this compound into multicomponent reactions, offering streamlined approaches to diverse isoxazole-containing structures. [, ]

Q4: Can you provide examples of how this compound is utilized in synthetic pathways?

A4: this compound serves as a crucial starting material or intermediate in synthesizing various compounds:- Isoxazole-Thiolane Hybrids: Researchers have developed a one-pot synthesis of isoxazole-thiolane hybrids, leveraging the reactivity of this compound in Knoevenagel condensation and domino sulfa-Michael/intramolecular vinylogous Henry reactions. []- Isoxazolyl Pyridines and Quinolines: Polyethylene glycol (PEG)-mediated functionalization of sp3 C-H bonds in methyl aza-arenes using 3-methyl-4-nitro-5-styrylisoxazoles, derived from this compound, provides a route to isoxazolyl pyridines and quinolines. []- Isoxazole-Oxindole Hybrids: "On water" vinylogous Henry reactions between this compound and isatin afford isoxazole-oxindole hybrids, highlighting the potential of water as a reaction medium in organic synthesis. []

Q5: Has computational chemistry been applied in research involving this compound?

A5: Yes, computational methods have played a role in understanding the reactivity and behavior of this compound:- QM/MM Simulations: Researchers have employed hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to investigate the mechanism of DABCO-catalyzed vinylogous Henry reactions of this compound and the influence of solvents on these reactions. [] These simulations provide insights into the reaction pathways and the role of the solvent environment.

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